molecular formula C9H8N2O B1290003 2-Methyl-1,6-naphthyridin-3-ol CAS No. 666735-19-9

2-Methyl-1,6-naphthyridin-3-ol

Cat. No. B1290003
CAS RN: 666735-19-9
M. Wt: 160.17 g/mol
InChI Key: DLQVIMHRWJJKGU-UHFFFAOYSA-N
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Description

2-Methyl-1,6-naphthyridin-3-ol is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines has been well explored by the scientific community . Sharma et al. developed 2H-benzo[b][1,6]naphthyridin-1-one and 1-chloro-benzo[b][1,6]naphthyridine derivatives in a sequential reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one and 30% NH4OH in DMF/H2O under stirring conditions .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridines have been studied extensively . For example, Feng et al. developed a new library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-diones .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .

Anti-HIV Activity

These compounds have also been found to have anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.

Anti-Inflammatory Activity

1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Neurological Applications

Naphthyridine alkaloids have shown multiple activities in the neurological field . This suggests potential applications in the treatment of neurological disorders.

Cardiovascular Applications

These compounds have also shown effects on the cardiovascular system . This could lead to new treatments for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1,6-naphthyridines is often correlated to their structure–activity relationship (SAR) along with molecular modeling studies .

Safety and Hazards

The safety data sheet for 1,6-Naphthyridin-2(1H)-one, a related compound, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also provides first-aid measures and fire-fighting measures .

Future Directions

The future directions for 1,6-naphthyridines include further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .

properties

IUPAC Name

2-methyl-1,6-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVIMHRWJJKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-pyridine-3-carbaldehyde (1.0 g) and chloroacetone (0.7 g) were suspended in a 5 N aqueous sodium hydroxide solution (5 ml), and the suspension was allowed to stand in a sealed tube for 3 days. The reaction solution was neutralized with 10% hydrochloric acid, and the precipitated crystal was then collected by filtration. Isopropanol was added to the collected crystal, and the mixture was heated under reflux. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation. Hexane was added to the residue, and the precipitated crystal was collected by filtration and was washed with hexane to give 2-methyl-[1,6]naphthyridin-3-ol (0.60 g, yield 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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